N'-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a nitrobenzylidene moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the pyrazole ring via alkylation using methyl iodide or a similar alkylating agent.
Formation of the Carbohydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Condensation with 3-Nitrobenzaldehyde: Finally, the carbohydrazide is condensed with 3-nitrobenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 3-amino derivative of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Materials Science: The electronic properties of the compound can influence its behavior in materials, such as its ability to conduct electricity or absorb light.
Comparison with Similar Compounds
Similar Compounds
- N’-{4-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide
- N’-{3-nitrobenzylidene}-1H-pyrazole-3-carbohydrazide
- N’-{3-nitrobenzylidene}-5-phenyl-1H-pyrazole-3-carbohydrazide
Uniqueness
N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of both the nitrobenzylidene and methyl groups, which confer specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets or materials, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-8-5-11(15-14-8)12(18)16-13-7-9-3-2-4-10(6-9)17(19)20/h2-7H,1H3,(H,14,15)(H,16,18)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGWGPLPLKJHK-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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